molecular formula C17H16ClN3O2 B2544043 N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine CAS No. 477855-22-4

N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2544043
CAS No.: 477855-22-4
M. Wt: 329.78
InChI Key: GYKYYKXGQIWKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is a chemical compound based on the quinazoline scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery . Quinazoline derivatives are recognized for their diverse biological activities and are found in several approved therapeutic agents, such as the anticancer drugs Erlotinib and Gefitinib, which act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . The 6,7-dimethoxy substitution pattern on the quinazoline core is a common pharmacophore known to contribute to biological activity, as demonstrated in various research compounds investigated for applications including antimalarial agents . This specific derivative, featuring a 4-chlorobenzylamino group at the 4-position, is offered as a building block for researchers developing novel bioactive molecules. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of more complex chemical entities. Researchers can utilize this compound to probe biological mechanisms or as a precursor in synthesizing potential inhibitors for various disease targets. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-22-15-7-13-14(8-16(15)23-2)20-10-21-17(13)19-9-11-3-5-12(18)6-4-11/h3-8,10H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKYYKXGQIWKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine typically involves the reaction of 4-chlorobenzylamine with 6,7-dimethoxyquinazoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine has been identified as a promising candidate for the treatment of various cancers due to its ability to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in malignant tumors.

Case Studies

  • Breast Cancer : In vitro studies demonstrated that TKM01 effectively inhibited cell proliferation in breast cancer cell lines, showing a dose-dependent response with IC50 values comparable to existing treatments .
  • Colorectal Cancer : A study indicated that TKM01 reduced tumor volume in xenograft models of colorectal cancer, highlighting its potential as an effective therapeutic agent .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of this compound, particularly in the context of Alzheimer's disease.

Case Studies

  • Alzheimer's Disease Models : In zebrafish larvae models induced with Alzheimer-like symptoms, TKM01 treatment resulted in decreased levels of AChE and lipid peroxidation while enhancing antioxidant enzyme activity .
  • Molecular Docking Studies : Computational studies showed that TKM01 has a higher binding affinity for amyloid beta compared to other tested compounds, suggesting its potential as a therapeutic agent against amyloid-related toxicity .

Vascular Endothelial Growth Factor Inhibition

The compound also demonstrates activity against vascular endothelial growth factor receptor (VEGFR), which is critical in angiogenesis associated with tumor growth.

Case Studies

  • Tumor Growth Inhibition : In vivo studies indicated that TKM01 significantly inhibited tumor growth and angiogenesis in melanoma models .
  • Comparative Efficacy : When compared to standard VEGFR inhibitors like semaxanib, TKM01 showed superior potency in inhibiting tumor progression .

Data Tables

Application AreaMechanism of ActionKey Findings
AnticancerInhibition of RTKsEffective against breast and colorectal cancer cell lines
NeuroprotectionAChE and GSK-3β inhibitionReduced AChE levels and oxidative stress markers in zebrafish models
VEGFR InhibitionInhibition of angiogenesisSignificant reduction in melanoma tumor growth

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives with modifications at the 4-position and halogen substitutions have been extensively studied. Below is a detailed comparison of N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine with structurally related compounds:

Halogen Substitution and Position

  • N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine (AG1478/TKI-Cl) :

    • Differs in the chloro substituent position (meta vs. para on the aniline ring).
    • AG1478 is a well-characterized epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The meta-chloro substitution optimizes binding to EGFR’s ATP pocket, whereas the para-chlorobenzyl group in the target compound may alter steric interactions .
    • Molecular Weight: 331.76 g/mol (vs. 372.84 g/mol for the target compound).
  • N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine: Features dual halogenation (4-Cl, 2-F) on the phenyl ring. Available as a hydrochloride salt (690206-97-4, 99% purity), which improves bioavailability compared to the free base form .

Substituent Type and Complexity

  • N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine :

    • Incorporates a benzylpiperidine and diazepane ring, increasing molecular complexity (C₂₈H₃₈N₆O₂, MW 490.64 g/mol).
    • The bulky substituents may enhance selectivity for specific kinase isoforms but reduce metabolic stability .
  • N-(4-((4-(4-Ethylphenyl)-1H-1,2,3-triazol-1-yl)methyl)phenyl)-6,7-dimethoxyquinazolin-4-amine :

    • Contains a triazole-functionalized benzyl group.
    • The triazole moiety enables π-π stacking and hydrogen bonding, which could improve target engagement in anticancer applications .

Electronic and Functional Group Variations

  • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine :

    • Replaces one methoxy group with a nitro substituent (electron-withdrawing).
    • The nitro group may reduce cellular uptake due to increased polarity but enhance oxidative stress-mediated cytotoxicity .
  • (R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine: Incorporates a thiophene and methylamino group, introducing chirality (C₂₅H₂₈N₄O₂S, MW 448.58 g/mol). The thiophene ring may modulate pharmacokinetics by influencing cytochrome P450 interactions .

Research Findings and Implications

  • AG1478 (TKI-Cl) : Demonstrated potent EGFR inhibition but suffers from off-target effects due to meta-chloro positioning. The para-chlorobenzyl group in the target compound may reduce off-target interactions by altering steric bulk .
  • Dual Halogenation (Cl/F) : Compounds like N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine show enhanced binding due to halogen bonding but require salt forms (e.g., HCl) for solubility .
  • Complex Substituents : Bulky groups (e.g., benzylpiperidine) improve selectivity but complicate synthesis and metabolic clearance .

Biological Activity

N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly its potential as an anticancer and anti-inflammatory agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a chlorophenyl group and methoxy groups at positions 6 and 7. Its molecular formula is C16H16ClN3O2C_{16}H_{16}ClN_{3}O_{2} with a molecular weight of 315.75 g/mol. The presence of the chlorophenyl moiety enhances its ability to interact with various biological targets, making it a valuable candidate for drug development.

This compound primarily exerts its biological effects through the inhibition of receptor tyrosine kinases (RTKs), especially the epidermal growth factor receptor (EGFR). The mechanism involves:

  • Binding to the ATP-Binding Site : The compound selectively binds to the ATP-binding site of EGFR, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways essential for cell proliferation and survival .
  • Inhibition of Cell Proliferation : By blocking EGFR activity, it leads to reduced tumor growth in various cancer models.
  • Anti-inflammatory Effects : The compound has shown potential in modulating cytokine production, which contributes to its anti-inflammatory properties .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits EGFR signaling pathways leading to reduced tumor growth.
Anti-inflammatory Modulates cytokine release; potential therapeutic effects in inflammatory diseases.
Enzyme Inhibition Acts as an inhibitor for various enzymes involved in cell signaling.
Receptor Modulation Alters receptor activity impacting physiological processes such as muscle contraction.

Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : Research indicates that this compound effectively inhibits the proliferation of cancer cells by targeting EGFR. In vitro assays have demonstrated IC50 values indicative of its potency against various cancer cell lines .
  • Anti-inflammatory Effects : In vivo studies have shown that treatment with this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation .
  • Mechanistic Insights : Molecular docking studies reveal that this compound exhibits high binding affinity to EGFR, which correlates with its inhibitory effects on kinase activity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of this compound against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours.

Case Study 2: Anti-inflammatory Action

In an experimental model of induced inflammation using zebrafish larvae, treatment with the compound at doses of 120 µg/mL resulted in decreased lipid peroxidation levels and increased antioxidant enzyme activities (SOD and CAT), demonstrating its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine, and how can reaction yields be improved?

The compound is synthesized via nucleophilic substitution. A validated protocol involves reacting 4-chloro-6,7-dimethoxyquinazoline with 4-chlorobenzylamine in a mixed THF/i-PrOH solvent under reflux (65°C, 24 hours), achieving an 86% yield after column chromatography . Key optimization factors include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity.
  • Stoichiometry : A 4:1 molar ratio of amine to quinazoline derivative minimizes side reactions.
  • Purification : Gradient elution (ethyl acetate/petroleum ether) improves purity.

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : 1H^1H-NMR confirms substitution patterns (e.g., quinazoline C4-amine protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 369.1 [M+H]+^+).
  • Computational Modeling : Density Functional Theory (DFT) predicts conformational stability and halogen-induced electronic effects .

Q. What preliminary biological activities have been reported?

  • Antiproliferative Activity : IC50_{50} values range from 24.46 μM (PC-3 prostate cancer cells, 72-hour exposure) to sub-micromolar levels in EGFR-mutated cell lines .
  • Mechanistic Insight : Western blotting reveals inhibition of ERK1/2 phosphorylation, linking activity to MAPK pathway suppression .

Advanced Research Questions

Q. How does halogen substitution at the phenyl ring influence bioactivity?

Comparative studies of halogenated analogs (F, Cl, Br, I) show:

  • Electron-Withdrawing Effects : Chlorine enhances EGFR inhibition (AG1478, TKI-Cl) by stabilizing ligand-receptor interactions via σ-hole bonding .
  • Steric Effects : Bulky substituents (e.g., Br) reduce cellular permeability but improve selectivity for kinase mutants.

Table 1 : Halogen Impact on IC50_{50} (EGFR Inhibition)

HalogenIC50_{50} (nM)Selectivity Notes
Cl12.8Broad-spectrum
Br28.3Mutant-selective
F45.6Reduced potency

Q. How should researchers address contradictions in reported IC50_{50}50​ values across studies?

Discrepancies arise from:

  • Cell Line Variability : PC-3 (androgen-independent) vs. EGFR-mutated lines (e.g., H1975).
  • Assay Conditions : MTT (72-hour incubation) vs. shorter protocols underestimating cytostatic effects .
  • Statistical Rigor : Use ANOVA with post-hoc Tukey tests (p<0.05) and n≥3 replicates to ensure reproducibility .

Q. What computational tools predict binding modes and conformational stability?

  • Molecular Dynamics (MD) : Simulates ligand-EGFR interactions, highlighting key residues (e.g., Thr790, Met793) .
  • Strain Energy Analysis : Quantifies conformational distortion; TKI-Cl (AG1478) exhibits lower strain energy vs. brominated analogs .

Q. What in vivo models are appropriate for efficacy testing?

  • Rodent Models : Use n≥5 rats/group for statistical power. Monitor tumor volume via caliper measurements and validate with histopathology .
  • Dosing : Administer 10–50 mg/kg intraperitoneally, with pharmacokinetic profiling to assess bioavailability.

Q. How does oxidative stress modulation contribute to antiproliferative effects?

  • ROS Induction : High-dose treatments (>10 μM) trigger mitochondrial ROS, activating intrinsic apoptosis (caspase-9, Bax/Bcl-2 dysregulation) .
  • LDH Release Assays : Differentiate cytostatic (low LDH) vs. cytotoxic (high LDH) mechanisms .

Q. What strategies improve bioavailability and blood-brain barrier (BBB) penetration?

  • Prodrug Design : Introduce morpholine or PEG groups to enhance solubility (e.g., Gefitinib analogs) .
  • LogP Optimization : Target logP 2–3 via substituent modification (e.g., replacing methoxy with hydroxy groups).

Methodological Best Practices

  • Synthetic Reproducibility : Always report solvent purity, heating rates, and drying agents (e.g., Na2_2SO4_4) .
  • Biological Assays : Include positive controls (e.g., Erlotinib for EGFR inhibition) and validate via orthogonal methods (e.g., flow cytometry for apoptosis) .
  • Data Reporting : Adhere to ARRIVE guidelines for in vivo studies, detailing randomization and blinding protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.